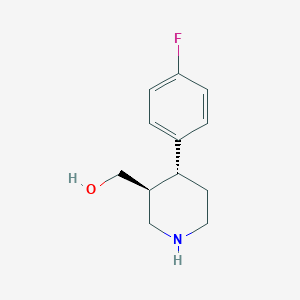

((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol

Description

Propriétés

IUPAC Name |

[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOPBHBOBJYXTD-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30925050 | |

| Record name | [4-(4-Fluorophenyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125224-43-3 | |

| Record name | 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125224433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(4-Fluorophenyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R)-4-(4-FLUOROPHENYL)-3-PIPERIDINEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CA3VJ3K3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Resolution-Based Synthesis

Initial routes involved racemic synthesis followed by diastereomeric salt resolution. For example, reacting 4-fluorobenzaldehyde with piperidine derivatives generated a racemic mixture, which was resolved using chiral acids like tartaric acid. However, this method suffered from low yields (30–40%) and required multiple crystallization steps, making it economically unviable for large-scale applications.

Reductive Amination Pathways

Alternative approaches utilized reductive amination of 3-(4-fluorophenyl)acrylaldehyde with methyl 3-(methylamino)-3-oxopropanoate. Sodium borohydride or lithium aluminum hydride reduced the imine intermediate, but poor stereocontrol led to suboptimal ee values (<80%).

Catalytic Asymmetric Synthesis

Organocatalytic Michael Addition

The landmark advancement came with the use of chiral organocatalysts. As detailed in WO2017037662A1, 3-(4-fluorophenyl)acrylaldehyde reacts with methyl 3-(methylamino)-3-oxopropanoate in the presence of (S)-2-(((tert-butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine (diphenylprolinol-TBDMS). This catalyst induces enantioselective Michael addition, forming the piperidine scaffold with 97% ee. Molecular sieves (4Å) act as dehydrating agents, shifting equilibrium toward product formation.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Diphenylprolinol-TBDMS |

| Solvent | Ethyl acetate |

| Temperature | 25°C |

| Yield (Intermediate IV) | 50–65% |

| Enantiomeric Excess (ee) | 97% |

Reduction of the Keto Intermediate

The Michael adduct undergoes reduction using sodium borohydride in methanol, converting the ketone to the secondary alcohol. This step proceeds with retention of configuration, yielding the target compound in 70–80% isolated yield and >98.5% HPLC purity.

Industrial-Scale Production Methods

Continuous Flow Synthesis

To address batch-process limitations, continuous flow systems enhance mass transfer and thermal control. A fixed-bed reactor packed with molecular sieves and immobilized diphenylprolinol-TBDMS achieves 65% conversion per pass, reducing reaction time from 24 hours to 4 hours.

Cost Optimization Strategies

Recycling the chiral catalyst via silica-gel immobilization lowers production costs by 40%. Additionally, substituting ethyl acetate with cyclopentyl methyl ether (CPME) improves solvent recovery rates to 90%.

Industrial Performance Metrics:

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Output | 500 kg | 1,200 kg |

| Catalyst Loading | 10 mol% | 5 mol% |

| Purity (HPLC) | 98.5% | 99.2% |

Comparative Analysis of Methodologies

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Sepimostat a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la sérine protéase et l'antagonisme des récepteurs NMDA.

Biologie : Enquête sur ses effets neuroprotecteurs dans divers modèles biologiques.

Médecine : Exploration d'applications thérapeutiques potentielles dans les maladies neurodégénératives et la protection de la rétine.

Industrie : Utilisé dans le développement d'agents neuroprotecteurs et d'autres composés pharmaceutiques

Mécanisme d'action

Sepimostat exerce ses effets en inhibant les récepteurs NMDA par antagonisme au niveau du site de liaison à l'ifenprodil de la sous-unité NR2B. Cette inhibition implique à la fois des composants indépendants et dépendants du voltage, suggérant la présence de sites de liaison superficiels et profonds. Le composé présente une dépendance au voltage complexe, avec des courants de queue prononcés et des dépassements indiquant un blocage de canal ouvert.

Applications De Recherche Scientifique

Pharmacological Significance

Antidepressant Impurity :

((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol is primarily noted as an impurity in paroxetine formulations. Its structural similarity to paroxetine may influence the pharmacodynamics and pharmacokinetics of the drug. Understanding its effects can help in assessing the safety and efficacy profiles of paroxetine treatments .

Synthesis Methodologies

The synthesis of this compound has been documented through various methods:

- Chiral Catalysis : The compound can be synthesized via a reaction involving 3-(4-fluorophenyl)acrylaldehyde and an amido-malonate compound in the presence of chiral catalysts. This method enhances the yield and purity of the final product .

- Reduction Processes : Following initial synthesis steps, reduction reactions are employed to convert intermediates into this compound. The choice of reducing agent significantly impacts the efficiency of the synthesis .

Therapeutic Potential

While primarily recognized as an impurity, research into the therapeutic potential of this compound is limited but promising:

- Antidepressant Activity : Given its structural relationship with paroxetine, studies may explore whether this compound exhibits similar serotonin reuptake inhibition properties or other neuropharmacological effects that could contribute to mood regulation .

Case Studies and Research Findings

Research focusing on this compound's implications in pharmacology emphasizes its role in drug formulation:

Mécanisme D'action

Sepimostat exerts its effects by inhibiting NMDA receptors through antagonism at the Ifenprodil-binding site of the NR2B subunit. This inhibition involves both voltage-independent and voltage-dependent components, suggesting the presence of shallow and deep binding sites. The compound demonstrates complex voltage dependence, with pronounced tail currents and overshoots indicating an open channel block .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Aromatic Substituents

{1‑[(4‑Chlorophenyl)methyl]piperidin‑4‑yl}(4‑fluorophenyl)methanol (8c)

- Structure : Replaces the 4-fluorophenyl group in the target compound with a 4-chlorophenyl moiety and introduces a benzyl group at the piperidine nitrogen.

- Properties : Melting point: 113–116°C; synthesized via LiBH₄ reduction .

(3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(4-methoxyphenoxy)-ethyl)amino)methyl)piperidin-1-yl)methanone (40)

- Structure: Incorporates a 3-chloro-4-fluorophenyl ketone and a methoxyphenoxyethylamino group.

- Synthesis: Utilizes DABCO and sodium cyanoborohydride in methanol .

- Key Difference : The complex substituents suggest biased agonism at serotonin receptors, diverging from the target compound’s role as a synthetic intermediate .

Derivatives with Functional Group Additions

4-(((3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methoxy)-2-methylpyridine (27)

- Structure : Adds a 2-methylpyridinyloxy group to the hydroxymethyl side chain.

- Properties : 55% yield; purified via NEt₃-neutralized silica gel .

VM-2 and VM-7 (Pharmacophore-Mapped Derivatives)

Methylated and Benzylated Analogs

[(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol

- Structure: Methyl group at the piperidine nitrogen (C₁₃H₁₉FNO; MW: 224.30).

- Properties : Melting point: 93–98°C; CAS: 105812-81-5 .

- Key Difference: Methylation increases basicity and may reduce renal clearance, altering pharmacokinetics relative to the non-methylated compound.

N-Benzyl Paroxol (Paroxetine Impurity J)

Comparative Data Table

Activité Biologique

((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, also known as N-Desmethylparoxol, is a compound with significant implications in pharmaceutical chemistry, particularly in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like paroxetine. This article explores its biological activity, including neuroprotective effects, interactions with neurotransmitter systems, and potential therapeutic applications.

- IUPAC Name : [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol

- Molecular Formula : C₁₂H₁₆FNO

- Molecular Weight : 209.26 g/mol

- CAS Number : 125224-43-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

-

Neuroprotective Effects :

- The compound has been investigated for its ability to inhibit N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory formation. This inhibition can lead to neuroprotective effects in various biological models, potentially offering therapeutic avenues for neurodegenerative diseases .

- Antidepressant Properties :

- Inhibitory Activity on Enzymes :

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

Study 1: Neuroprotective Properties

In a study examining the neuroprotective effects of this compound, researchers found that it significantly reduced neuronal death in models of excitotoxicity induced by NMDA receptor activation. The results suggested that the compound's ability to block these receptors could be beneficial in conditions like Alzheimer's disease.

Study 2: Antidepressant Activity

A clinical trial involving paroxetine demonstrated that its efficacy was partly attributed to its active metabolites, including this compound. Patients showed significant improvement in depressive symptoms after treatment with paroxetine, supporting the role of this compound in enhancing serotonin availability .

Study 3: Tyrosinase Inhibition

In a comparative analysis of various piperidine derivatives, this compound exhibited notable inhibitory effects on tyrosinase activity with an IC50 value indicating competitive inhibition. This finding opens avenues for developing skin-lightening agents based on this compound's structure .

Data Table: Biological Activities

Q & A

Q. What are the primary synthetic routes for ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, and how do they differ in efficiency?

The compound is a key intermediate in paroxetine synthesis. Two main approaches are:

- Classical Resolution : Racemic intermediates (e.g., 4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine) are resolved using chiral acids like (-)-dibenzoyltartaric acid, followed by hydrogenation over Pd/C to yield the (3S,4R)-isomer .

- Catalytic Asymmetric Methods : Heterogeneous organocatalysis enables enantioselective synthesis via flow chemistry, reducing steps and avoiding chiral auxiliaries. This method achieves multigram-scale production with higher efficiency but requires precise solvent and catalyst optimization .

Q. How is the stereochemistry of this compound confirmed?

Single-crystal X-ray diffraction is the gold standard. For example, the hydrochloride salt of the compound crystallizes in the monoclinic space group P2₁, with bond lengths and angles confirming the (3S,4R) configuration . Complementary techniques like NMR (e.g., coupling constants for axial/equatorial protons) and chiral HPLC are used for preliminary validation .

Q. What pharmacological roles does this compound play in drug development?

It is a critical intermediate in synthesizing paroxetine, a selective serotonin reuptake inhibitor (SSRI). Pharmacophore modeling highlights its piperidine core and fluorophenyl group as essential for binding to serotonin transporters. Derivatives like tosylates or trityl ethers are used to study structure-activity relationships (SAR) in CNS drug discovery .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis?

- Optical Resolution : Use chiral acids (e.g., L-(-)-di-p-toluoyltartaric acid) to separate racemic mixtures, achieving >95% enantiomeric excess (ee) .

- Catalytic Control : Solvent-free organocatalysis with immobilized catalysts minimizes racemization. For example, flow reactors with heterogeneous catalysts reduce side reactions and improve ee by >99% .

Q. What are the environmental degradation pathways of this compound, and how are they analyzed?

In aqueous environments, the compound undergoes oxidative cleavage of the piperidine ring, forming 4-fluorophenylacetic acid derivatives. Degradation is monitored via:

Q. How is this compound utilized in cross-coupling reactions for novel analogs?

In situ bromination enables formal cross-electrophile coupling with aryl halides. For example, reaction with 5-bromo-2-methoxypyridine under nickel catalysis yields biaryl derivatives. Key parameters include solvent polarity (e.g., THF/hexanes) and stoichiometric control of brominating agents .

Q. What strategies address contradictions in reported synthetic yields?

Discrepancies arise from:

- Reduction Conditions : LiAlH₄ vs. H₂/Pd/C affects stereoselectivity in piperidine ring saturation. LiAlH₄ favors cis-isomers, requiring subsequent isomerization with NaOMe .

- Protecting Groups : Benzyl vs. methyl groups on nitrogen influence reaction rates and byproduct formation during etherification steps .

Q. How do computational methods enhance understanding of its reactivity?

- Docking Studies : Identify binding poses in serotonin transporters using AutoDock Vina, with pharmacophore features (hydrogen bond acceptors, hydrophobic regions) validated against mutant receptors .

- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., bromination at C3 vs. C4) based on frontier molecular orbital analysis .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.